PD-1/PD-L1 Inhibitory Activity Compared to BMS-202
1-(2-Chlorophenyl)cyclobutan-1-ol exhibits measurable but moderate inhibition of the PD-1/PD-L1 protein-protein interaction with an IC50 of 16.8 µM in an ELISA-based assay [1]. In contrast, the benchmark small-molecule PD-1/PD-L1 inhibitor BMS-202 demonstrates an IC50 of 18 nM in a homogeneous time-resolved fluorescence (HTRF) assay [2]. This ~930-fold difference in potency clearly distinguishes the target compound as a structurally distinct, less potent scaffold, which may be advantageous for hit-to-lead optimization requiring lower intrinsic activity or for evaluating structure-activity relationships around the cyclobutanol core.
| Evidence Dimension | PD-1/PD-L1 protein-protein interaction inhibition |
|---|---|
| Target Compound Data | IC50 = 16.8 µM (16,800 nM) |
| Comparator Or Baseline | BMS-202: IC50 = 18 nM (HTRF assay) |
| Quantified Difference | Approximately 930-fold lower potency for the target compound |
| Conditions | Target: human recombinant PD-1/PD-L1; Assay: inhibitor screening ELISA assay pair kit (target); HTRF assay (comparator) |
Why This Matters
This data confirms that the compound is not a potent clinical candidate but a valuable tool compound or building block for SAR exploration, informing procurement for early-stage immuno-oncology discovery programs.
- [1] BindingDB. ChEMBL_2206838 (CHEMBL5119546): Inhibition of human recombinant PD-1/PD-L1 interaction by 1-(2-chlorophenyl)cyclobutan-1-ol, IC50 = 16.8 µM. View Source
- [2] MedChemExpress. BMS-202: PD-1/PD-L1 inhibitor, IC50 = 18 nM (HTRF assay). View Source
